molecular formula C17H18N2O4S B5711409 methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate

methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5711409
M. Wt: 346.4 g/mol
InChI Key: DVKQPAYXJCEPLX-UHFFFAOYSA-N
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Description

Methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate, commonly known as DMAB, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMAB is a member of the thioamide family, which are compounds containing a sulfur atom bonded to a carbon atom in a double bond and an amide group. The chemical structure of DMAB makes it a promising candidate for use in various chemical and biological applications.

Mechanism of Action

The mechanism of action of DMAB is not fully understood. However, it is believed that DMAB exerts its antitumor activity by inducing apoptosis, a form of programmed cell death, in cancer cells. DMAB may also inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site of the enzyme and preventing its activity. DMAB may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DMAB has been shown to possess a variety of biochemical and physiological effects. DMAB has been shown to induce apoptosis in cancer cells, which may lead to tumor regression. DMAB may also inhibit the activity of certain enzymes, such as acetylcholinesterase, which may lead to the improvement of cognitive function in patients with Alzheimer's disease. DMAB may also possess anti-inflammatory properties, which may lead to the reduction of inflammation in the body.

Advantages and Limitations for Lab Experiments

DMAB has several advantages for use in lab experiments. DMAB is a potent antitumor agent that can be used to study the mechanisms of cancer cell death. DMAB may also be used to study the activity of certain enzymes, such as acetylcholinesterase, in vitro. However, DMAB also has several limitations for use in lab experiments. DMAB is a complex molecule that requires a high level of expertise in organic chemistry to synthesize. DMAB may also be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMAB. DMAB may be further studied for its potential applications in the treatment of cancer, Alzheimer's disease, and inflammatory diseases. DMAB may also be used as a tool for studying the mechanisms of apoptosis and enzyme activity. The synthesis method of DMAB may also be optimized to improve its yield and purity. Overall, DMAB has the potential to be a valuable tool for scientific research in various fields.

Synthesis Methods

DMAB can be synthesized through a multi-step reaction process involving several chemical reagents. The first step involves the reaction of 2,4-dimethoxyaniline with thionyl chloride to produce 2,4-dimethoxyphenyl isothiocyanate. The second step involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with methyl 3-amino benzoate to produce DMAB. The synthesis process of DMAB is complex and requires a high level of expertise in organic chemistry.

Scientific Research Applications

DMAB has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. DMAB has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. DMAB can also inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. DMAB has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 3-[(2,4-dimethoxyphenyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-21-13-7-8-14(15(10-13)22-2)19-17(24)18-12-6-4-5-11(9-12)16(20)23-3/h4-10H,1-3H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKQPAYXJCEPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate

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